Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Verapamil is the prototypical blocker of L-type calcium channels that produces excitation-contraction uncoupling in cardiac muscle by preventing the slow-inward current of calcium ions. Verapamil can also block calcium fluxes in vascular smooth muscle. It has both peripheral and coronary vasodilator effects (IC50 = 0.38 μM in guinea pig aortic strip) and has been used to control hypertension, angina, cardiac arrhythmia, and vascular headaches. Verapamil has also been used in cell biology as an inhibitor of drug efflux pump proteins such as P-glycoprotein, which are often over-expressed in certain tumor cell lines. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Verapamil hydrochloride is a calcium channel blocker used commonly for the management of angina, supra-ventricular tachyarrhythmia, hypertension, migraine and atrial tachyarrhythmias. Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04) A calcium channel blocker that is a class IV anti-arrhythmia agent.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards 1,2-Dimethoxybenzene reacts with Li{N(SO2CF3)2} to yield molecular crystal [Li{N(SO2CF3)2}{C6H4(OCH3)2}2] having solid-state lithium ion conductivity. It is a potential pollinator attractant of the nocturnal moth Hadena bicruris. O-Dimethoxybenzene, also known as veratrole or 2-dimethoxybenzol, belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. O-Dimethoxybenzene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, O-dimethoxybenzene is primarily located in the cytoplasm. O-Dimethoxybenzene exists in all eukaryotes, ranging from yeast to humans. O-Dimethoxybenzene can be converted into 3-heptadecylveratrole. O-Dimethoxybenzene is a sweet, creamy, and musty tasting compound that can be found in a number of food items such as fruits, tea, corn, and milk and milk products. This makes O-dimethoxybenzene a potential biomarker for the consumption of these food products. Veratrole is a dimethoxybenzene with the methoxy groups at ortho-positions. It has a role as a plant metabolite.
Veralipride is a benzamide neuroleptic medicine indicated in the treatment of vasomotor symptoms associated with the menopause. It was first authorised for use in 1979. Veralipride was withdraw from the market in 2007.
PKC inhibitor. NF-κB inhibitor. Increases PARP-1 and p53. Induces cell cycle arrest and differentiation. Inhibits MMP (IC50 = 32 μM). Shows anti-inflammatory, antinociceptive and antioxidant effects in vivo. Orally active. Verbascoside analytical standard provided with w/w absolute assay, to be used for quantitative titration. Acteoside, also known as verbascoside or kusaginin, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Acteoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acteoside is primarily located in the cytoplasm. Outside of the human body, acteoside can be found in a number of food items such as olive, sesame, fruits, and common verbena. This makes acteoside a potential biomarker for the consumption of these food products.
Vercirnon is an orally bioavailable antagonist of chemokine receptor 9 (CCR9) with an IC50 value of 5.4 nM for inhibition of CCL25-induced calcium mobilization in Molt-4 cells. It is selective for CCR9 over CCR1-12 and CX3CR1-7 (IC50s = >10 µM for all). It also inhibits CCL25-induced Molt-4 chemotaxis in 0.1% BSA/HBSS and in 100% human AB serum (IC50s = 3.5 and 33.4 nM, respectively), as well as chemotaxis of human T cells stimulated by retinoic acid (RA) and mouse and rat thymocytes. Vercirnon binds allosterically to the intracellular side of CCR9 and prevents G protein coupling. Vercirnon, also known as CCX282-B and GSK1605786, is a potent and orally active CCR9 antagonist, which is currently under development for Crohn's disease. CCX282-B inhibited CCR9-mediated Ca(2+) mobilization and chemotaxis on Molt-4 cells with IC values of 5.4 and 3.4 nM, respectively. CCX282-B inhibited CCR9-mediated chemotaxis with an IC of 33 nM. CCX282-B inhibited chemotaxis of primary CCR9-expressing cells to CCL25 with an IC of 6.8 nM. CCX282-B was an equipotent inhibitor of CCL25-directed chemotaxis of both splice forms of CCR9 (CCR9A and CCR9B) with IC values of 2.8 and 2.6 nM, respectively. CCX282-B also inhibited mouse and rat CCR9-mediated chemotaxis.
Potent hedgehog pathway inhibitor. Shows antitumor and antiplatelet aggregation effects in vivo. Centrally active and blood-brain barrier permeable. The hedgehog (Hh) signaling pathway, which is blocked by cyclopamine, plays a key role in morphogenesis and has potential applications in the treatment of cancer. Veratramine, a teratogenic steroidal alkaloid isolated from the corn lily (Veratrum sp.), is an analog of cyclopamine that can inhibit the Hh signaling-dependent proliferation of NIH/3T3 cells at 8 μM. Additionally, veratramine has anti-thrombotic activity as it dose dependently inhibits platelet aggregation in rabbits ex vivo. While it may be most useful as a signal transduction inhibitor for treating tumors, veratramine also induces serotonin release and inhibits its re-uptake in the CNS. Veratramine is a hypotensive alkaloid isolated from the rhizomes of Veratrum. Veratramine modulates AP-1-dependent gene transcription by directly binding to programmable DNA. Veratramine, as a potent natural modulator of AP-1, selectively binds to a specific site (TRE 5'-TGACTCA-3') of the AP-1 target DNA sequence and regulates AP-1-dependent gene transcription without interfering with cystosolic signaling cascades that might lead to AP-1 activation.
Verdinexor is a reversible inhibitor of Exportin I (XPO1/CRM1) with anticancer and antiviral activities. It inhibits the growth of OCI-Ly3, OCI-Ly10, and CLBL1 diffuse large B cell lymphoma (DLBCL) cells (IC50s = 2.1, 41.8, and 8.5 nM, respectively). Verdinexor inhibits XPO1/CRM1-mediated nuclear transport of respiratory syncytial virus (RSV) M protein when used at concentrations greater than 1 μM. It reduces RSV A2 replication (IC50 = 0.96 μM) without affecting viability of A549 cells (CC50 = >38 μM). In vivo, verdinexor (20 mg/kg) reduces virus shedding, pulmonary TNF-α, IL-6, MCP-1, and IFN-γ expression, and leukocyte infiltration into the bronchoalveolar space in a mouse model of influenza A viral infection. It also reduces viral burden in a ferret model of influenza A viral infection. Verdinexor, also known as KPT-335, is an orally bioavailable Selective Inhibitor of Nuclear Export (SINE). KPT-335 inhibited proliferation, blocked colony formation, and induced apoptosis of treated cells at biologically relevant concentrations of drug. Additionally, KPT-335 downregulated XPO1 protein while inducing a concomitant increase in XPO1 messenger RNA. KPT-335 treatment of cell lines upregulated the expression of both protein and mRNA for the tumor suppressor proteins p53 and p21, and promoted their nuclear localization.